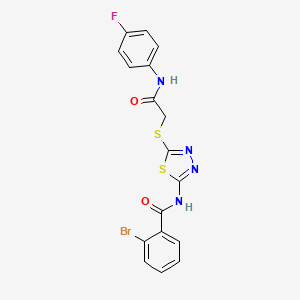
2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H12BrFN4O2S2 and its molecular weight is 467.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
The compound 2-bromo-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that features a bromine atom, a thiadiazole ring, and a benzamide structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. It is structurally related to other thiadiazole derivatives known for various pharmacological effects.
Anticancer Properties
Research has indicated that compounds containing the thiadiazole moiety exhibit promising anticancer activities. For instance, derivatives of 1,3,4-thiadiazole have shown significant inhibition against various cancer cell lines. A study highlighted the effectiveness of related compounds with IC50 values in the low micromolar range against non-small cell lung cancer (NCI-H522), colon cancer (HT29), and breast cancer (MCF7) cell lines .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | NCI-H522 | 0.06 |
| Compound B | HT29 | 0.1 |
| Compound C | MCF7 | 2.5 |
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives has also been documented. Specifically, compounds featuring halogen substitutions have demonstrated enhanced antibacterial activity against Gram-positive bacteria and antifungal properties against strains such as Candida albicans and Aspergillus niger. For example, one study reported that certain derivatives exhibited inhibition rates between 58% and 66% at concentrations comparable to standard antifungal agents like fluconazole .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Inhibition (%) | MIC (µg/mL) |
|---|---|---|---|
| Compound D | A. niger | 58% | 32 |
| Compound E | C. albicans | 66% | 24 |
The biological activity of This compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Its structure allows it to interact with various biological receptors, potentially modulating signaling pathways critical for tumor growth.
- Reactive Oxygen Species (ROS) : Some studies suggest that thiadiazole derivatives induce oxidative stress in microbial cells, leading to cell death .
Case Studies and Research Findings
A notable case study investigated the efficacy of a series of benzamide derivatives similar to the compound . These studies revealed that modifications in the thiadiazole ring significantly impacted biological activity:
Propiedades
IUPAC Name |
2-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2S2/c18-13-4-2-1-3-12(13)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-7-5-10(19)6-8-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOCBTUBSMVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













